molecular formula C15H14FN5O2 B10918287 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10918287
M. Wt: 315.30 g/mol
InChI Key: GSFJNXYQFXJHEE-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a fluorophenyl group, and an oxadiazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a kilogram scale, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide include other pyrazole and oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14FN5O2

Molecular Weight

315.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14FN5O2/c1-9-11(8-18-21(9)2)7-17-14(22)15-19-13(20-23-15)10-3-5-12(16)6-4-10/h3-6,8H,7H2,1-2H3,(H,17,22)

InChI Key

GSFJNXYQFXJHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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